
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene is a fluorinated liquid-crystal monomer. This compound is of interest due to its unique structural properties, which make it suitable for various applications in materials science and other fields. The presence of fluorine atoms and the heptylcyclohexyl group contribute to its distinct characteristics.
Méthodes De Préparation
The synthesis of 1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative, which is then subjected to fluorination to introduce the fluorine atoms at the desired positions.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using ethanol and a suitable catalyst.
Cyclohexylation: The heptylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, using a heptyl halide and a cyclohexyl derivative in the presence of a Lewis acid catalyst.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or fluorine groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene has several scientific research applications:
Materials Science: It is used in the development of advanced liquid crystal materials for display technologies.
Chemistry: The compound serves as a building block for synthesizing more complex fluorinated organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a probe in biological studies.
Industry: It is utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms and the heptylcyclohexyl group play crucial roles in its binding affinity and reactivity. The compound can interact with various enzymes and receptors, influencing their activity and leading to desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene can be compared with other similar compounds, such as:
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has a shorter alkyl chain, which may affect its physical and chemical properties.
4-Ethoxy-2,3-difluoro-4’-(trans-4-ethylcyclohexyl)-1,1’-biphenyl: This compound has a biphenyl structure, which can influence its liquid crystal behavior and other properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
189750-97-8 |
|---|---|
Formule moléculaire |
C21H32F2O |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
1-ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene |
InChI |
InChI=1S/C21H32F2O/c1-3-5-6-7-8-9-16-10-12-17(13-11-16)18-14-15-19(24-4-2)21(23)20(18)22/h14-17H,3-13H2,1-2H3 |
Clé InChI |
LRBFDODMUUKKDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)
![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
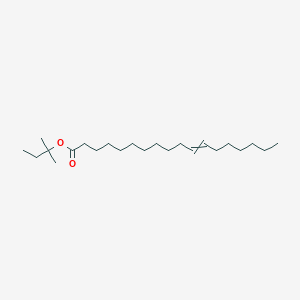

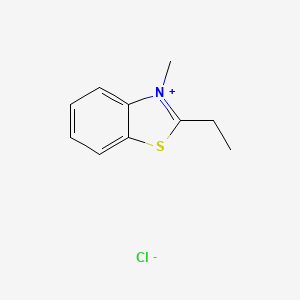
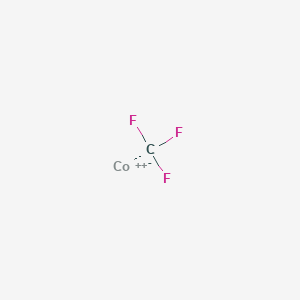

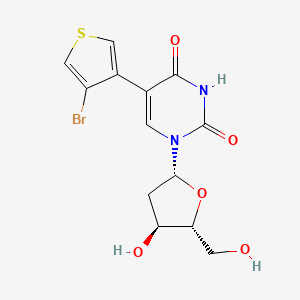
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)

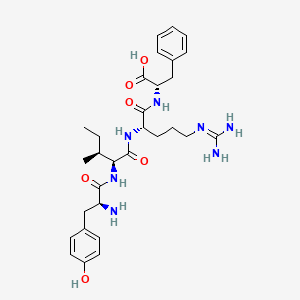
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
